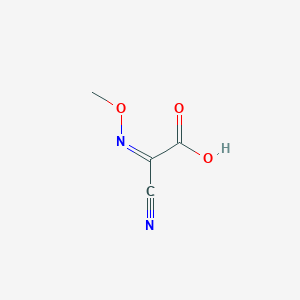
2-Cyano-2-(methoxyimino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(methoxyimino)acetic acid is an organic compound with the chemical formula C₄H₄N₂O₃. It is a derivative of acetic acid and is known for its applications in various scientific fields, including organic synthesis and biochemical reactions .
Métodos De Preparación
The synthesis of 2-Cyano-2-(methoxyimino)acetic acid typically involves the treatment of cyanoacetamide with hydroxylamine hydrochloride to form an oxime, followed by methylation with dimethyl sulfate . The reaction conditions often include the use of solvents such as toluene and reagents like phosphoryl chloride for dehydration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
2-Cyano-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives.
Substitution: Common reagents for substitution reactions include alkyl halides and amines.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Cyano-2-(methoxyimino)acetic acid is used in a variety of scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.
Biochemical Reactions: It acts as a catalyst in biochemical reactions and as a substrate in enzymatic reactions.
Medicinal Chemistry: It is an important intermediate in the synthesis of pharmaceutical compounds, such as ceftobiprole, a fifth-generation cephalosporin antibiotic.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(methoxyimino)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and methoxyimino groups. These groups enable it to act as a nucleophile or electrophile in different reactions, facilitating the formation of various products .
Comparación Con Compuestos Similares
2-Cyano-2-(methoxyimino)acetic acid can be compared with similar compounds such as:
Cyanoacetic acid: Similar in structure but lacks the methoxyimino group.
Methoxyacetic acid: Contains a methoxy group but lacks the cyano group.
Cyanomethoxyiminoacetic acid: Similar but with variations in the positioning of functional groups.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propiedades
Fórmula molecular |
C4H4N2O3 |
|---|---|
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
(2Z)-2-cyano-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3- |
Clave InChI |
LWZMFXQOIDFKQJ-UTCJRWHESA-N |
SMILES isomérico |
CO/N=C(/C#N)\C(=O)O |
SMILES canónico |
CON=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















